5-Aminoacenaphthene

Overview

Description

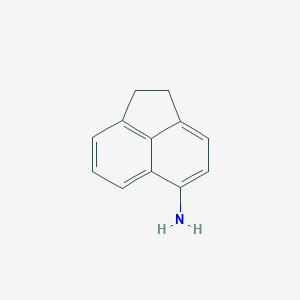

5-Aminoacenaphthene is a member of naphthalenes.

Biological Activity

5-Aminoacenaphthene is a chemical compound that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article reviews the biological activity of this compound, including its effects on various biological systems, toxicity data, and relevant case studies.

- Chemical Name : this compound

- CAS Number : Not specified in the sources

- Molecular Formula : C_{12}H_{11}N

Biological Activity Overview

This compound is a derivative of acenaphthene and has been studied for its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, indicating that it is not classifiable as to its carcinogenicity in humans due to insufficient evidence .

Carcinogenicity Studies

-

Animal Studies :

- In experimental studies involving mice, this compound has been shown to increase the incidence of bladder carcinomas when implanted with paraffin wax pellets containing the compound. Additionally, it produced leukemias following intraperitoneal injection .

- A study indicated that both this compound and 5-nitroacenaphthene were reported to be carcinogenic in animals .

- Toxicological Findings :

The exact mechanism by which this compound exerts its biological effects remains unclear. However, it is hypothesized that its structure allows for interaction with cellular components leading to mutagenic changes. Studies have shown that acenaphthene derivatives can undergo metabolic activation, which may contribute to their carcinogenic potential .

Toxicity Data Summary

Case Studies

- A notable case involved the implantation of paraffin wax pellets containing this compound into the bladders of mice, resulting in a marked increase in bladder carcinoma incidence. This study highlights the potential risks associated with exposure to this compound .

- Another study explored the mutagenic properties of related compounds but found that acenaphthene was not mutagenic under certain conditions, suggesting that while it may have carcinogenic potential, it does not necessarily induce mutations directly .

Scientific Research Applications

Research indicates that 5-Aminoacenaphthene possesses significant biological activity:

- Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit cell proliferation and induce apoptosis in tumor cells .

- Carcinogenic Studies : Animal studies have indicated that this compound can lead to increased incidences of bladder carcinomas when implanted in mice . Additionally, intraperitoneal injections have resulted in the development of leukemias in mice .

Fluorescent Markers

The fluorescent properties of this compound allow it to be utilized as a biological imaging agent. Its ability to fluoresce under UV light makes it suitable for tracking cellular processes and visualizing biological samples.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of various concentrations of this compound on human cancer cell lines. The results indicated:

- Cell Viability Reduction : At higher concentrations (above 50 µM), significant reductions in cell viability were observed.

- Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

Case Study 2: Carcinogenic Potential

In a controlled study, paraffin wax pellets containing this compound were implanted into the bladders of mice. The findings included:

- Increased Tumor Incidence : A significant increase in bladder carcinoma cases was reported compared to control groups.

- Histopathological Analysis : Examination revealed dysplastic changes in bladder epithelium.

| Group | Tumor Incidence (%) |

|---|---|

| Control | 10 |

| Treatment (5-Amino) | 60 |

Q & A

Q. What are the key methodological considerations for synthesizing and purifying 5-Aminoacenaphthene in laboratory settings?

Basic Research Question

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For purification, techniques such as column chromatography or recrystallization are recommended to isolate the compound from byproducts. Ensure characterization via HPLC or NMR to confirm purity (>98%) and structural integrity .

Advanced Research Question How can researchers optimize reaction yields while minimizing toxic intermediates? Advanced approaches include computational modeling (e.g., DFT calculations) to predict reaction pathways and byproduct formation. Coupling experimental data with spectroscopic analysis (e.g., FTIR or mass spectrometry) can validate intermediate stability .

Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting trace amounts of this compound. Calibration curves using deuterated analogs (e.g., Acenaphthene-d10) improve accuracy in complex matrices .

Advanced Research Question How do matrix effects in environmental samples (e.g., soil or water) influence detection limits? Advanced methodologies involve matrix-matched calibration standards and isotope dilution mass spectrometry (IDMS) to correct for ionization suppression or enhancement .

Q. What experimental models are suitable for studying the carcinogenic potential of this compound?

Basic Research Question

Rodent models (e.g., rats or mice) are commonly used for in vivo carcinogenicity assays. Dose-response studies should follow OECD guidelines, with histopathological analysis of liver and kidney tissues to assess tumorigenicity .

Advanced Research Question How do metabolic activation pathways differ between species? Advanced studies employ humanized liver models or in vitro microsomal assays to compare cytochrome P450-mediated bioactivation. Metabolite profiling via LC-MS/MS can identify reactive intermediates linked to DNA adduct formation .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Basic Research Question

Discrepancies may arise from variations in compound purity or experimental protocols. Validate data by cross-referencing studies that specify batch-specific purity (>95%) and use standardized toxicity endpoints (e.g., LD50 or Ames test results) .

Advanced Research Question What statistical frameworks are effective for reconciling conflicting datasets? Advanced approaches include meta-analysis of aggregated data with sensitivity analysis to weigh study quality. Bayesian hierarchical models can account for inter-study variability in exposure durations or dosing regimens .

Q. What are the challenges in designing longitudinal studies to assess chronic exposure effects of this compound?

Basic Research Question

Key challenges include maintaining consistent exposure levels over time and controlling for confounding variables (e.g., diet or environmental contaminants). Use controlled animal housing and automated dosing systems to ensure reproducibility .

Advanced Research Question How can biomarkers of chronic exposure be validated for human risk assessment? Advanced designs integrate omics technologies (e.g., transcriptomics or epigenetics) to identify early molecular changes. Longitudinal biomarker panels should correlate with histopathological outcomes in preclinical models .

Q. What methodologies are recommended for studying the metabolic pathways of this compound in biological systems?

Advanced Research Question

Use radiolabeled this compound (e.g., ¹⁴C or ³H isotopes) to track metabolite distribution in vivo. Combine with high-resolution mass spectrometry (HRMS) to elucidate phase I/II metabolism pathways. In silico tools like MetaSite can predict metabolite structures .

Q. How can researchers address the lack of standardized protocols for environmental monitoring of this compound?

Advanced Research Question

Develop interlaboratory comparison studies to harmonize extraction and detection methods. Collaborate with regulatory bodies to establish reference materials (e.g., NIST-certified standards) and validate methods under ISO 17025 accreditation .

Q. What experimental controls are critical when investigating the photostability of this compound?

Advanced Research Question

Include dark controls and UV light exposure setups to differentiate between thermal and photolytic degradation. Use quantum yield calculations to quantify degradation rates under varying wavelengths. Stability studies should report photon flux and irradiance levels .

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196877 | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-93-6 | |

| Record name | 5-Aminoacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.